

Application Note: Mechanistic Profiling of Glycolysis using 1-Deoxy-1-nitro-D-glucitol

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Compound of Interest

Compound Name: 1-Deoxy-1-nitro-D-glucitol

CAS No.: 14199-88-3

Cat. No.: B083393

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Executive Summary & Scientific Rationale

While 2-Deoxy-D-glucose (2-DG) is the most common glycolysis inhibitor, it acts primarily as a substrate trap at the Hexokinase step. In contrast, **1-Deoxy-1-nitro-D-glucitol** offers a more precise mechanistic tool by targeting Phosphoglucose Isomerase (PGI) (also known as Glucose-6-Phosphate Isomerase, GPI).

PGI catalyzes the reversible isomerization of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P).^{[1][2][3]} This reaction proceeds through a high-energy cis-enediol(ate) intermediate. **1-Deoxy-1-nitro-D-glucitol** is a transition-state analog; its structure, particularly in the ionized nitronate form, mimics the planar geometry and charge distribution of this enediolate intermediate.

Key Applications:

- Enzymology: Determining

values and dissecting the proton-transfer mechanism of PGI.

- **Metabolic Flux Analysis:** Creating a bottleneck at the second step of glycolysis to study upstream metabolite accumulation (G6P) and diversion into the Pentose Phosphate Pathway (PPP).
- **Structural Biology:** Crystallizing PGI in complex with transition-state mimics to map active site residues.

Mechanism of Action (MOA)[4]

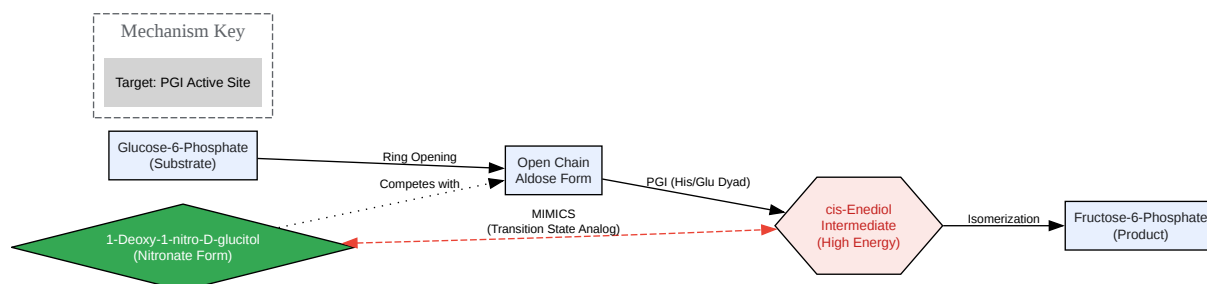
To understand the inhibition, one must understand the PGI catalytic cycle. The enzyme opens the pyranose ring of G6P, abstracts a proton from C2 to form a cis-enediol intermediate, and then re-protonates at C1 to form F6P.^{[1][4]}

The "Warhead": The Nitro Group

The C1-nitro group of **1-Deoxy-1-nitro-D-glucitol** is the critical functional moiety.

- **Structural Mimicry:** The open-chain glucitol backbone aligns with the linearized substrate in the active site.
- **Electronic Mimicry:** The nitro group is electron-withdrawing. In its ionized aci-nitro (nitronate) form, it possesses a negative charge delocalized over the oxygens, geometrically and electrostatically resembling the enediolate oxygen of the natural reaction intermediate.
- **Binding Affinity:** Because enzymes bind transition states much more tightly than ground states (Pauling's principle), this analog acts as a potent competitive inhibitor.

Visualization: Reaction Coordinate & Inhibition



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Caption: PGI catalysis proceeds via a high-energy enediol intermediate. The nitronate form of the inhibitor mimics this state, locking the enzyme.

Experimental Protocols

Protocol A: Preparation of the Inhibitor Stock

Note: The commercially available form is often the neutral nitro-glucitol. For maximum potency in cell-free assays, the phosphorylated form (6-phosphate) is ideal, but the non-phosphorylated form is often used for cell permeability or synthesized in situ.

- Solvent: Dissolve **1-Deoxy-1-nitro-D-glucitol** (CAS 14199-88-3) in sterile, nuclease-free water or PBS (pH 7.4).
 - Solubility: Highly soluble in water (>50 mg/mL).
- Activation (Optional for Kinetics): To generate the active nitronate species for immediate enzyme binding studies, incubate a small aliquot in a slightly basic buffer (pH 8.0–8.5) for 10 minutes prior to addition. Warning: Nitro-sugars can be unstable at high pH for extended periods.
- Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. Protect from strong light, which can degrade nitro compounds.

Protocol B: In Vitro PGI Inhibition Assay (Coupled Enzyme System)

This assay measures the conversion of F6P to G6P (reverse reaction) coupled to G6PDH, which produces NADPH.

Reagents:

- Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.6), 5 mM MgCl₂.
- Substrate: Fructose-6-Phosphate (F6P) [0.1 – 2.0 mM].
- Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) [1 U/mL].
- Cofactor: NADP⁺ [0.5 mM].
- Enzyme: Purified PGI (Rabbit Muscle or Yeast) [0.01 – 0.05 U/mL].
- Inhibitor: **1-Deoxy-1-nitro-D-glucitol** [0 – 500 μM range].

Procedure:

- Blanking: Set up a spectrophotometer at 340 nm (to detect NADPH).
- Mix: In a quartz cuvette, combine Buffer, NADP⁺, G6PDH, and Inhibitor.
- Initiate: Add PGI enzyme. Incubate for 2 minutes to allow inhibitor binding.
- Start: Add F6P substrate to initiate the reaction.
- Measure: Record absorbance at 340 nm for 5–10 minutes (linear phase).
- Analysis: Plot

vs.

(Dixon Plot) to determine the

- Expected Result: Competitive inhibition pattern.^{[5][6][7]} The

should be in the low micromolar range if using the 6-phosphate derivative, or millimolar for the non-phosphorylated form (due to lack of phosphate binding energy).

Protocol C: Cellular Glycolysis Stress Test (Seahorse XF / Lactate)

Note: **1-Deoxy-1-nitro-D-glucitol** must enter the cell. Unlike 2-DG, it is not a substrate for Hexokinase in the same rapid manner. High concentrations (5-20 mM) may be required for whole-cell effects compared to cell-free systems.

Workflow:

- Cell Culture: Seed cells (e.g., HeLa, MCF-7) at 20,000 cells/well in a 96-well plate.
- Starvation: Replace media with unbuffered assay medium (0 mM Glucose) for 1 hour.
- Basal Measurement: Measure Extracellular Acidification Rate (ECAR) to establish baseline.
- Glucose Injection: Inject Glucose (10 mM final) to stimulate glycolysis.
- Inhibitor Injection: Inject **1-Deoxy-1-nitro-D-glucitol** (Titrant: 1 mM, 5 mM, 10 mM).
 - Control: Use 2-DG (50 mM) as a positive control for total glycolysis shutdown.
- Readout:
 - ECAR Drop: A decrease in ECAR indicates PGI inhibition.
 - Lactate Assay: Alternatively, collect media after 4 hours and measure lactate levels using a colorimetric L-Lactate assay kit.

Data Analysis & Interpretation

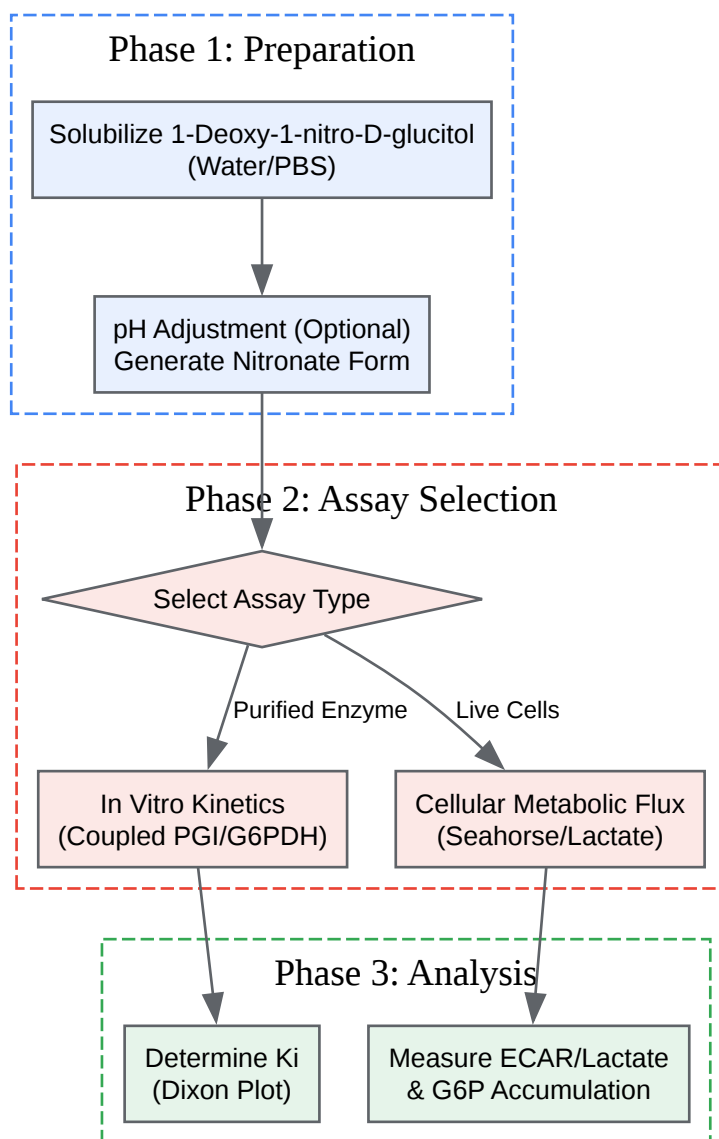
Quantitative Summary Table

Parameter	Value / Description	Notes
Target Enzyme	Phosphoglucose Isomerase (PGI/GPI)	EC 5.3.1.9
Inhibition Type	Competitive (Transition State Analog)	Mimics cis-enediol intermediate
Active Species	Nitronate anion (aci-nitro form)	Formed at C1; requires tautomerization
(Approx.)	1–10 μM (for 6-P form); 0.5–2 mM (non-P)	Phosphate group contributes significantly to binding energy [1].
Key Metabolite Change	\uparrow Glucose-6-Phosphate (G6P)	Blockage at PGI causes upstream G6P accumulation. [8]
Pathway Diversion	\uparrow Pentose Phosphate Pathway (PPP)	G6P accumulation forces flux into PPP (oxidative stress response) [2].

Troubleshooting Guide

- Low Inhibition in Cells: The non-phosphorylated compound may have poor cellular uptake or lack the phosphate "anchor" required for the PGI active site.
 - Solution: Use higher concentrations or consider electroporation for uptake studies. Verify intracellular G6P levels; if G6P does not rise, the compound may not be reaching the target.
- Assay Drift: Nitro compounds can be redox-active. Ensure the compound does not interfere with the G6PDH/NADP⁺ readout directly. Run a control without PGI to check for non-enzymatic NADP⁺ reduction.

Experimental Workflow Diagram



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Caption: Workflow for validating PGI inhibition, from compound preparation to kinetic and cellular analysis.

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